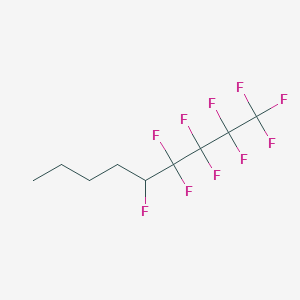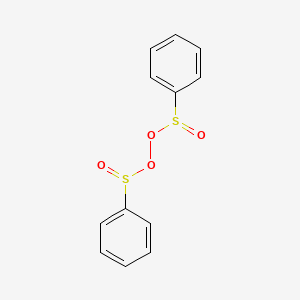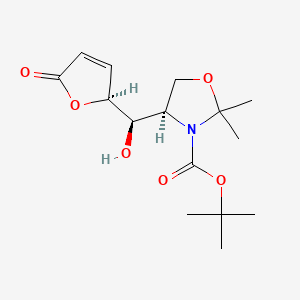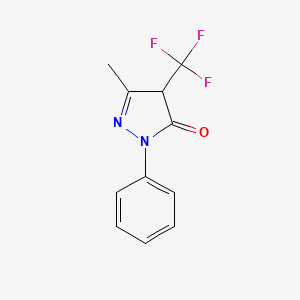
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolones, which are heterocyclic compounds containing a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the activation of the oxazoline ring by triflic anhydride, followed by the opening of the five-membered ring in the 5-methyl-2-phenyl-4,5-dihydrooxazole system . This process requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, which are useful for building complex organic molecules .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition reactions of triflamide in the presence of oxidizing agents to alkenes and dienes can yield various nitrogen-containing compounds .
科学研究应用
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, zinc(II) complexes with pyrazolone-based hydrazones have been found to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness .
作用机制
The mechanism of action of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, the zinc(II) complex of this compound has been shown to impact the CTP pools in Trypanosoma brucei, suggesting that CTP synthetase is the targeted enzyme . This interaction disrupts the normal functioning of the parasite, leading to its elimination.
相似化合物的比较
Similar Compounds: Similar compounds to 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one include other pyrazolone derivatives such as 5-methyl-2-phenyl-4-(2-phenyl-1-(2-(4-(trifluoromethyl)-phenyl)hydrazineyl)ethyl)-2,4-dihydro-3H-pyrazol-3-one and (Z)-5-methyl-2-phenyl-4-(2-phenyl-1-(2-(pyridin-2-yl)hydrazineyl)ethylidene)-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing capability
属性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC 名称 |
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-7-9(11(12,13)14)10(17)16(15-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI 键 |
XOQLTNUBBHKTOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1C(F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

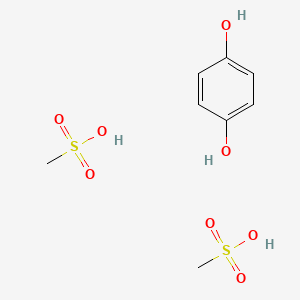
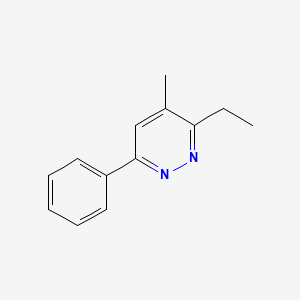
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
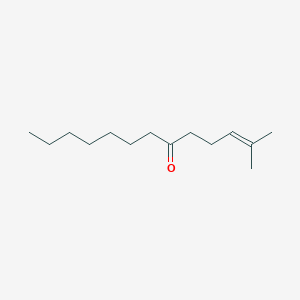
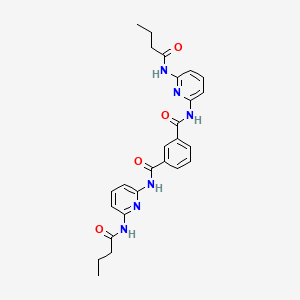
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
